9,9-Difluoro-1-azaspiro[5.5]undecane
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Overview
Description
9,9-Difluoro-1-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-1-azaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as dry argon, to prevent moisture and oxygen from interfering with the reaction . The solvents are removed by evaporation, followed by drying the residue under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-1-azaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with different oxidation states.
Scientific Research Applications
9,9-Difluoro-1-azaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The fluorine atoms and nitrogen atom in the spirocyclic structure play crucial roles in these interactions. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of fluorine atoms.
9-azaspiro[5.5]undecane: This compound lacks the fluorine atoms present in 9,9-Difluoro-1-azaspiro[5.5]undecane.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
9,9-difluoro-1-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACMKJFTMZAFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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